molecular formula C13H17ClN2O3 B4587403 N'-(3-chloro-4-methoxyphenyl)-N,N-diethylethanediamide

N'-(3-chloro-4-methoxyphenyl)-N,N-diethylethanediamide

Cat. No.: B4587403
M. Wt: 284.74 g/mol
InChI Key: AYSNMCGYPMLDFE-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methoxyphenyl)-N,N-diethylethanediamide is a useful research compound. Its molecular formula is C13H17ClN2O3 and its molecular weight is 284.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.0927701 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reagent Development

Research on compounds closely related to N'-(3-chloro-4-methoxyphenyl)-N,N-diethylethanediamide explores their synthesis and utility as reagents in chemical transformations. For instance, compounds with similar structural features have been developed for converting aldehydes and ketones into compounds containing an α,β-unsaturated N-methoxy-N-methylamide group with high E selectivity. This indicates the potential of this compound and related compounds as valuable tools in synthetic organic chemistry for the construction of complex molecules (Netz & Seidel, 1992).

Corrosion Inhibition

Another field of application is in the development of corrosion inhibitors for industrial applications. Research on α-aminophosphonates, compounds structurally related to this compound, has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions, a common scenario in industrial pickling processes. These inhibitors show high efficiency at low concentrations and act by adsorbing onto the metal surface, thereby protecting it from corrosion (Gupta et al., 2017).

Photophysical Properties

The study of photophysical properties of organic compounds, including those structurally similar to this compound, reveals their potential applications in the development of materials for optoelectronics and as probes in biological systems. The understanding of their vibronic interaction, phosphorescence emission, and the effect of solvents and temperature on their photophysical behavior can lead to the design of new materials with tailored properties for specific applications (Bangal et al., 1996).

Agricultural Chemical Research

In the agricultural sector, derivatives of this compound might find application in the synthesis and study of herbicides and pesticides. Understanding the adsorption, mobility, efficacy, and metabolic pathways of these chemicals in soil and plants can lead to the development of more efficient and environmentally friendly agrochemicals (Peter & Weber, 1985).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N',N'-diethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-4-16(5-2)13(18)12(17)15-9-6-7-11(19-3)10(14)8-9/h6-8H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSNMCGYPMLDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.